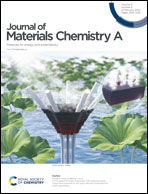Low band-gap donor–acceptor copolymers based on dioxocyclopenta[c]thiophene derivatives as acceptor units: synthesis, properties, and photovoltaic performances†
Journal of Materials Chemistry A Pub Date: 2013-10-15 DOI: 10.1039/C3TA13504G
Abstract
New donor–acceptor type copolymers containing dihexyldioxocyclopenta[c]thiophene or (dihexylmethylidene)dioxocyclopenta[c]thiophene as acceptor units have been designed and synthesized for the application as hole-transporting (p-type) organic semiconducting materials in organic photovoltaics (OPVs). The investigation of photophysical and physicochemical properties revealed that these copolymers featured low optical band gaps (1.56–1.73 eV) and low-lying HOMO energy levels (−5.40 to −5.02 eV). Bulk heterojunction OPV devices based on these copolymers and [6,6]-phenyl-C61-butyric acid methyl ester as active layers showed moderate power conversion efficiencies (PCEs) of between 1.36 and 2.68% under air mass 1.5 simulated solar illumination. Space-charge-limited current measurements and atomic force microscopy measurements of the blend films revealed that both charge-transporting characteristics and film morphologies have significant influences on the photovoltaic performances. OPV devices based on the copolymers with [6,6]-phenyl-C71-butyric acid methyl ester showed a PCE of up to 5.17% with a short circuit current of 10.1 mA cm−2, an open circuit voltage of 0.80 V and a fill factor of 0.64.
![Graphical abstract: Low band-gap donor–acceptor copolymers based on dioxocyclopenta[c]thiophene derivatives as acceptor units: synthesis, properties, and photovoltaic performances](http://scimg.chem960.com/usr/1/C3TA13504G.jpg)
Recommended Literature
- [1] Silicananowires synthesized from gas by-product of SiC synthesis from alkoxide precursors†
- [2] Recognition of dicarboxylate anions by a ditopic hexaazamacrocycle containing bis-p-xylyl spacers
- [3] Precisely controlled resorcinol–formaldehyde resin coating for fabricating core–shell, hollow, and yolk–shell carbon nanostructures†
- [4] Meldola Medal Lecture. Redox responsive macrocyclic receptor molecules containing transition metal redox centres
- [5] Anionic acetylenic complexes of group VI metal carbonyls
- [6] Superstructures of donor packing arrangements in a series of molecular charge transfer salts
- [7] A self-descaling Janus nanofibrous evaporator enabled by a “moving interface” for durable solar-driven desalination of hypersaline water†
- [8] Nano-SiO2-embedded poly(propylene carbonate)-based composite gel polymer electrolyte for lithium–sulfur batteries†
- [9] A comparison of antimony and lead profiles over the past 2500 years in Flanders Moss ombrotrophic peat bog, Scotland†
- [10] Three-dimensional hierarchical self-supported multi-walled carbon nanotubes/tin(iv) disulfide nanosheets heterostructure electrodes for high power Li ion batteries†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 101870-60-4
-
CAS no.: 131864-71-6
-
CAS no.: 131633-88-0
-
CAS no.: 125804-28-6









